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molecular formula C12H13NO6 B8400977 Methyl 2-(4-formyl-2-nitrophenoxy)butanoate

Methyl 2-(4-formyl-2-nitrophenoxy)butanoate

Cat. No. B8400977
M. Wt: 267.23 g/mol
InChI Key: CJFSQMNCEYORTG-UHFFFAOYSA-N
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Patent
US08669249B2

Procedure details

Using 4-hydroxy-3-nitrobenzaldehyde as the phenol and methyl-2-bromobutanoate as the alkylating agent in the general procedure of alkylation of substituted 2-nitrophenols gives a clear yellow oil: 1H NMR (DMSO-d6, 400 MHz): δ=9.94 (s, 1H), 8.44 (d, J=2.3 Hz, 1H), 8.13 (dd, J=8.8, 2.0 Hz, 1H), 7.42 (d, J=8.8 Hz, 1H), 5.36 (dd, J=6.6, 4.5 Hz, 1H), 3.70 (s, 3H), 1.88-2.05 (m, 2H), 0.98 ppm (t, J=7.5 Hz, 3H). ESI-MS: m/z 268.2 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
substituted 2-nitrophenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].C1(O)C=CC=CC=1.[CH3:20][O:21][C:22](=[O:27])[CH:23](Br)[CH2:24][CH3:25]>>[CH:6]([C:5]1[CH:8]=[CH:9][C:2]([O:1][CH:23]([CH2:24][CH3:25])[C:22]([O:21][CH3:20])=[O:27])=[C:3]([N+:10]([O-:12])=[O:11])[CH:4]=1)=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CC)Br)=O
Step Four
Name
substituted 2-nitrophenols
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gives a clear yellow oil

Outcomes

Product
Name
Type
Smiles
C(=O)C1=CC(=C(OC(C(=O)OC)CC)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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